molecular formula C8H14N4O3 B2895008 N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-44-6

N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2895008
CAS No.: 1429417-44-6
M. Wt: 214.225
InChI Key: BYKCSOJLAWVEDE-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 1, and a 3-methoxypropylamine substituent at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical and biological properties .

Properties

IUPAC Name

N-(3-methoxypropyl)-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-11-6-7(12(13)14)8(10-11)9-4-3-5-15-2/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKCSOJLAWVEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NCCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.

    Alkylation: The methoxypropyl chain can be introduced via an alkylation reaction using 3-methoxypropyl bromide and a suitable base.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropyl chain and methyl group contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
N-(3-Methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine C₈H₁₅N₄O₃* ~229.24 1-Me, 4-NO₂, 3-NH-(3-MeOPr) Hypothesized agrochemical applications
Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine C₉H₁₆N₄O₂ 212.25 1-isoPr, 4-NO₂, 3-NH-isoPr Agrochemical intermediate
N-Methyl-4-nitro-1-(3-(trifluoromethyl)phenylsulfonyl)-1H-pyrazol-3-amine C₁₁H₁₀F₃N₄O₄S 384.28 1-SO₂(3-CF₃Ph), 4-NO₂, 3-NH-Me High molecular weight, sulfonamide
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 1-Me, 3-pyridinyl, 5-NH-Et Pharmaceutical scaffold

*Inferred formula based on substituents.

Key Observations:
  • Nitro groups (e.g., in and ) increase electrophilicity, making these compounds reactive in nucleophilic aromatic substitution or reduction reactions . Sulfonamide () and pyridinyl () groups introduce steric bulk and electronic effects, influencing binding affinity in biological systems .

Physicochemical Properties

  • Melting Points :
    • Pyrazole derivatives with nitro groups (e.g., ) typically exhibit higher melting points (>200°C) due to hydrogen bonding and polarity. The target compound may have a lower mp (~150–180°C) due to the flexible methoxypropyl chain.
  • Solubility :
    • Methoxypropyl and pyridinyl groups () improve solubility in polar solvents compared to purely aromatic analogs ().

Biological Activity

N-(3-Methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological profile, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C8H12N4O2\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2

The synthesis of this compound typically involves a multi-step process, starting from readily available pyrazole derivatives. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and suitable carbonyl compounds.
  • Nitro Group Introduction : Employing nitrating agents to introduce the nitro group at the desired position on the pyrazole ring.
  • Alkylation : Introducing the 3-methoxypropyl group through alkylation reactions.

Biological Activity

This compound exhibits a range of biological activities, including:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit inflammatory markers such as TNF-α and IL-6. For instance, certain pyrazole analogs have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Studies have demonstrated that various pyrazole compounds possess antimicrobial effects against a range of bacterial and fungal strains. For example, compounds derived from pyrazoles have been tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

3. Anticancer Potential

Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy, with some compounds exhibiting cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Efficacy

A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant reduction in paw swelling, comparable to ibuprofen .

Case Study 2: Antimicrobial Screening

In a study assessing antimicrobial activity, this compound was tested against various pathogens. The compound demonstrated effective inhibition against Bacillus subtilis and Aspergillus niger, suggesting its potential as a therapeutic agent in treating infections .

Research Findings

Activity TypeEffectivenessReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in cancer cells

Q & A

Q. What are the optimized synthetic routes for N-(3-methoxypropyl)-1-methyl-4-nitro-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves coupling reactions between substituted pyrazole precursors and amine-containing reagents. For example, copper-catalyzed cross-coupling under basic conditions (e.g., Cs₂CO₃ in DMSO at 35°C for 48 hours) is effective for forming N-alkyl linkages, as demonstrated in analogous pyrazole-amine syntheses . Key variables include:

  • Catalyst choice : Copper(I) bromide improves reaction efficiency by facilitating C–N bond formation.
  • Solvent effects : Polar aprotic solvents like DMSO enhance reagent solubility and stabilize intermediates.
  • Temperature control : Prolonged heating (e.g., 35–60°C) ensures complete conversion but may necessitate purification via column chromatography to isolate the product .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks corresponding to the nitro group (δ ~8.5–9.0 ppm for adjacent protons) and methoxypropyl chain (δ ~3.3 ppm for OCH₃) are diagnostic .
  • HRMS (ESI) : Accurate mass analysis confirms the molecular ion [M+H]⁺, with deviations <2 ppm indicating purity .
  • X-ray crystallography (if crystalline): SHELX software refines crystal structures, resolving stereoelectronic effects of the nitro and methoxy groups .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution or redox reactions?

The nitro group at the 4-position strongly directs electrophilic substitution, while the 3-methoxypropyl chain influences steric accessibility. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering bioactivity. Competing side reactions (e.g., over-reduction of the pyrazole ring) require controlled conditions .
  • Nucleophilic substitution : The amine moiety participates in alkylation or acylation, with reaction rates modulated by solvent polarity (DMF > THF) .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its pharmacological potential?

Pyrazole derivatives often target enzymes or receptors via hydrogen bonding and π-π stacking. Methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or oxidoreductases using fluorogenic substrates .
  • Cellular viability studies : MTT assays assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7), with structure-activity relationships (SAR) comparing nitro vs. amino analogs .
  • Molecular docking : AutoDock Vina predicts binding poses in active sites, highlighting interactions between the methoxypropyl chain and hydrophobic pockets .

Q. What computational strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in biological data often arise from substituent effects or assay variability. Approaches include:

  • QSAR modeling : Correlates electronic parameters (e.g., Hammett σ) of the nitro group with activity trends .
  • Meta-analysis : Cross-referencing IC₅₀ values from standardized assays (e.g., NIH PubChem BioAssay) minimizes protocol-dependent biases .

Q. How do steric and electronic properties impact its performance as a ligand in coordination chemistry?

The pyrazole ring acts as a bidentate ligand, with the nitro group withdrawing electron density and the methoxypropyl chain providing steric bulk. Key studies involve:

  • Metal complex synthesis : Reactivity with transition metals (e.g., Cu²⁺ or Fe³⁺) is monitored via UV-Vis spectroscopy, showing λₘₐₓ shifts upon coordination .
  • Magnetic susceptibility : SQUID magnetometry quantifies spin states in Fe complexes, revealing ligand field effects .

Methodological Challenges and Solutions

Q. What purification challenges arise from byproducts in its synthesis, and how are they addressed?

Common byproducts include unreacted nitro precursors or over-alkylated derivatives. Mitigation strategies:

  • Chromatography : Gradient elution (hexane/EtOAc) separates polar impurities .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals, verified by melting point consistency (±1°C) .

Q. How are stability issues (e.g., nitro group decomposition) managed during storage or experimental use?

  • Storage : Anhydrous conditions (desiccator, N₂ atmosphere) prevent hydrolysis of the nitro group.
  • Light sensitivity : Amber vials minimize photodegradation, monitored via periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.